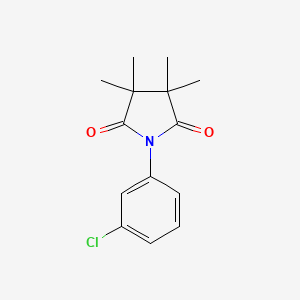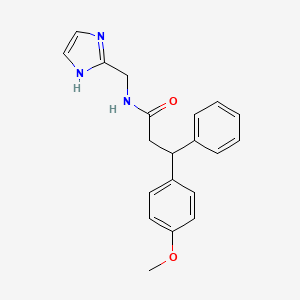
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, CP-55,940 has been widely used in scientific research to investigate the mechanisms of action and physiological effects of cannabinoids.
Wirkmechanismus
Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a potent agonist of the cannabinoid receptors, the exact mechanism of action is not fully understood. Further research is needed to elucidate the signaling pathways involved and the downstream effects of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione.
3. Safety profile: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been shown to have potential toxic effects, making it challenging to work with. Further research is needed to determine the safety profile of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione and to develop methods for safely handling and administering the compound.
4. Clinical trials: Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in human clinical trials. Clinical trials will be necessary to determine whether 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a viable treatment option for pain, inflammation, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several advantages and limitations for lab experiments. Some of the advantages include its potent agonist activity, making it a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. However, its high potency and potential for toxicity make it challenging to work with, requiring specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, including:
1. Development of new drugs: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies as a potential treatment for pain, inflammation, and epilepsy. Further research is needed to develop new drugs based on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione that are safe and effective for human use.
2.
Synthesemethoden
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized using a multi-step process starting from 3-chlorophenylacetonitrile and 2,5-dimethylpyrrole. The intermediate products are then subjected to various chemical reactions, including oxidation, reduction, and cyclization, to produce the final product. The synthesis of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione requires specialized equipment and expertise, making it a challenging compound to produce.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been extensively used in scientific research to study the endocannabinoid system and the effects of cannabinoids on various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-13(2)11(17)16(12(18)14(13,3)4)10-7-5-6-9(15)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEDRJMCBPMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C)C)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051938.png)
![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6051955.png)
![[1-[3-(2-chlorophenyl)propanoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6051962.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide](/img/structure/B6051979.png)

![1-(2-methylbenzyl)-N-[1-(4-methylphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051993.png)
![N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B6052000.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)
![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![N-(4-fluorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6052015.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)
